molecular formula C6H9BrN2 B6206577 2-bromo-1-(propan-2-yl)-1H-imidazole CAS No. 875340-90-2

2-bromo-1-(propan-2-yl)-1H-imidazole

Cat. No. B6206577
CAS RN: 875340-90-2
M. Wt: 189.1
InChI Key:
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Description

2-bromo-1-(propan-2-yl)-1H-imidazole, also known as 2-bromo-1-propyl-1H-imidazole, is a heterocyclic organic compound that is used in a variety of applications. It is a colorless solid that is soluble in water and other organic solvents. It is a versatile reagent with a wide range of applications in organic synthesis, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-bromo-1-(propan-2-yl)-1H-imidazole is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as imidazolium salts and imidazolium-based polymers. It has also been used in the synthesis of metal complexes, such as copper and nickel complexes.

Mechanism of Action

2-bromo-1-(propan-2-yl)-1H-imidazole is an organic compound that acts as a Lewis acid. It is capable of forming hydrogen bonds with electron-rich species, such as amines and amides. This allows it to act as a catalyst in a variety of organic reactions. It is also capable of forming coordination complexes with metal ions, such as copper and nickel.
Biochemical and Physiological Effects
2-bromo-1-(propan-2-yl)-1H-imidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of inflammatory molecules. It has also been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

2-bromo-1-(propan-2-yl)-1H-imidazole is a versatile reagent that has a wide range of applications in organic synthesis. It is relatively inexpensive and easy to obtain, making it a good choice for lab experiments. However, it is also a hazardous material and should be handled with care. Additionally, it is a strong acid and can cause skin and eye irritation.

Future Directions

The potential applications of 2-bromo-1-(propan-2-yl)-1H-imidazole are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of metal complexes for use in catalysis. It could also be used in the synthesis of heterocyclic compounds for use in materials science. Additionally, it could be used in the synthesis of polymers for use in a variety of applications.

Synthesis Methods

2-bromo-1-(propan-2-yl)-1H-imidazole can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-bromopropionic acid and 1H-imidazole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 2-bromo-1-(propan-2-yl)-1H-imidazole as the product. Other methods for the synthesis of 2-bromo-1-(propan-2-yl)-1H-imidazole include the reaction of 1H-imidazole with bromine, the reaction of 1H-imidazole with bromoacetaldehyde, and the reaction of 1H-imidazole with 2-bromopropan-2-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-(propan-2-yl)-1H-imidazole involves the reaction of 2-bromo-1H-imidazole with propan-2-ol in the presence of a strong acid catalyst.", "Starting Materials": [ "2-bromo-1H-imidazole", "propan-2-ol", "strong acid catalyst" ], "Reaction": [ "Add 2-bromo-1H-imidazole to a reaction flask", "Add propan-2-ol to the reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

875340-90-2

Product Name

2-bromo-1-(propan-2-yl)-1H-imidazole

Molecular Formula

C6H9BrN2

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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